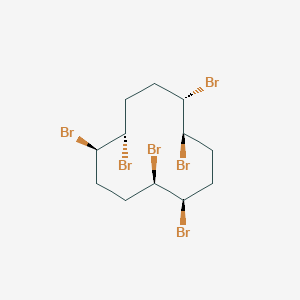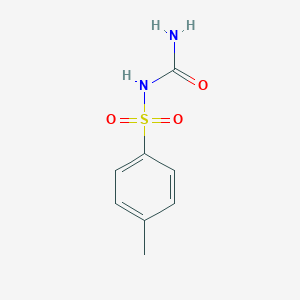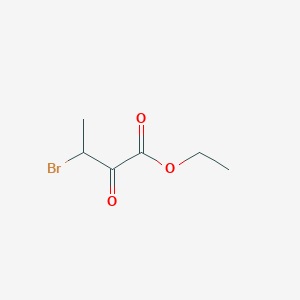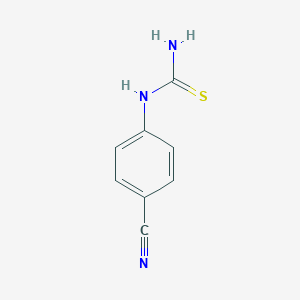
2-(4-Chlorophenyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)ethanimidamide hydrochloride” is a compound with the CAS Number: 55154-90-0 . It has a molecular weight of 205.09 and its IUPAC name is 2-(4-chlorophenyl)ethanimidamide hydrochloride . This compound has been studied for various properties, including its synthesis, molecular structure, and potential applications in chemistry.
Synthesis Analysis
The synthesis of related hydrochloride compounds has been explored under ultrasound irradiation, demonstrating improved synthesis conditions and higher yields. Dehghanpour et al. (2010) studied the synthesis and characterization of related complexes involving similar structures, focusing on spectroscopic and electrochemical properties.Molecular Structure Analysis
The molecular structure of a similar compound has been described, focusing on hydrogen-bonded chains and framework. Adole et al. (2020) provided insights into the electronic properties and chemical reactivity of related compounds through detailed analysis of bond lengths and angles.Chemical Reactions Analysis
Jeffers et al. (1989) investigated hydrolysis rate constants for various chlorinated compounds, providing insight into their reactivity in different conditions. Moskvina et al. (2015) studied the condensation reactions of related chlorophenyl compounds, yielding insights into their chemical behavior.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)ethanimidamide hydrochloride” include its molecular weight of 205.09 and its IUPAC name of 2-(4-chlorophenyl)ethanimidamide hydrochloride .Aplicaciones Científicas De Investigación
Life Science Research
2-(4-Chlorophenyl)ethanimidamide hydrochloride: is utilized in life science research for its potential biological activity. It may be involved in the study of enzyme inhibition, receptor binding assays, and as a precursor for more complex bioactive molecules. Its role in modulating biological pathways can be crucial for understanding disease mechanisms and developing therapeutic strategies .
Material Science
In material science, this compound could be explored for its properties in the synthesis of novel materials. Its chemical structure allows for the potential development of polymers or coatings with specific characteristics, such as increased durability or chemical resistance. Researchers might investigate its incorporation into nanomaterials for targeted drug delivery systems .
Chemical Synthesis
2-(4-Chlorophenyl)ethanimidamide hydrochloride: serves as an intermediate in chemical synthesis. It can be used to construct more complex chemical entities that are valuable in pharmaceuticals, agrochemicals, and dyes. Its reactivity with various agents can lead to the discovery of new synthetic routes and methodologies .
Chromatography
This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined properties. It aids in the calibration of equipment and ensures the accuracy of analytical methods used to detect and quantify similar compounds in complex mixtures .
Pharmacological Studies
The compound’s potential pharmacological effects can be investigated in preclinical studies. It may be used to assess its efficacy, safety, and pharmacokinetics in various models. Such studies contribute to the understanding of its mechanism of action and therapeutic potential .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWYWIOGQGTDGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540581 |
Source


|
| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethanimidamide hydrochloride | |
CAS RN |
55154-90-0 |
Source


|
| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)









